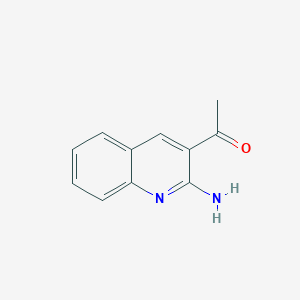

1-(2-Aminoquinolin-3-YL)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-(2-aminoquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H10N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-6H,1H3,(H2,12,13) |

InChI Key |

BSMBRDSRYVZTBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N=C1N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of 1-(2-Aminoquinolin-3-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the quinoline derivative, 1-(2-Aminoquinolin-3-YL)ethanone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar quinoline derivatives and established spectroscopic principles. Detailed experimental protocols for the characterization of such compounds are also provided.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, which is a significant scaffold in medicinal chemistry and drug discovery. The presence of an amino group at the 2-position and an acetyl group at the 3-position suggests its potential as a versatile intermediate for the synthesis of more complex molecules with a wide range of biological activities. Accurate characterization of its spectroscopic properties is crucial for its identification, purity assessment, and further development in research and pharmaceutical applications.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COCH₃ | 2.5 - 2.7 | Singlet | - |

| -NH₂ | 5.0 - 7.0 (broad) | Singlet | - |

| H4 | 8.0 - 8.2 | Singlet | - |

| H5 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |

| H6 | 7.3 - 7.5 | Triplet | 7.0 - 8.0 |

| H7 | 7.5 - 7.7 | Triplet | 7.0 - 8.0 |

| H8 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C OCH₃ | 25 - 30 |

| -C OCH₃ | 195 - 205 |

| C2 | 155 - 160 |

| C3 | 115 - 120 |

| C4 | 145 - 150 |

| C4a | 120 - 125 |

| C5 | 128 - 132 |

| C6 | 124 - 128 |

| C7 | 126 - 130 |

| C8 | 122 - 126 |

| C8a | 148 - 152 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong |

| C=N Stretch (Quinoline) | 1600 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| N-H Bend (Amino) | 1550 - 1650 | Medium |

Sample Preparation: KBr Pellet

Table 4: Predicted UV-Visible (UV-Vis) Spectral Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | ~230-250, ~350-380 | High |

Note: Quinoline and its derivatives typically exhibit multiple absorption bands corresponding to π-π transitions.[1]*

Table 5: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 186 | Moderate |

| [M-CH₃]⁺ | 171 | High |

| [M-COCH₃]⁺ | 143 | High |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are general experimental protocols for the spectroscopic characterization of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure that the absorbance falls within the linear range of the instrument (usually below 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Processing: The instrument records the absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a suitable volatile solvent for injection if using a chromatographic inlet.

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI).

-

Data Acquisition:

-

The sample is vaporized and then ionized in the ion source.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound, along with standardized protocols for its empirical characterization. While the provided data is predictive, it serves as a valuable reference for researchers working with this compound and other closely related quinoline derivatives. The experimental methodologies outlined herein are fundamental to the structural elucidation and purity verification of novel chemical entities in the field of drug discovery and development.

References

An In-Depth Technical Guide on 1-(2-Aminoquinolin-3-YL)ethanone: Synthesis, Properties, and Potential Applications

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The 2-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] This technical guide focuses on the chemical structure, potential properties, and a proposed synthetic route for 1-(2-Aminoquinolin-3-YL)ethanone, a member of this important class of compounds.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with an amino group at the 2-position and an acetyl group at the 3-position.

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol

** IUPAC Name:** this compound

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds.

| Property | Predicted Value |

| Molecular Weight | 186.21 g/mol |

| LogP | 1.8 - 2.5 |

| Hydrogen Bond Donors | 1 (from the amino group) |

| Hydrogen Bond Acceptors | 3 (2 from the acetyl group, 1 from the quinoline nitrogen) |

| Topological Polar Surface Area (TPSA) | 69.9 Ų |

| Rotatable Bonds | 1 |

Predicted Spectral Data

The following tables outline the expected spectral characteristics for this compound based on its functional groups and the known spectral data of similar quinoline derivatives.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | s | 1H | H4 |

| ~7.5-7.9 | m | 4H | Aromatic-H (H5, H6, H7, H8) |

| ~5.5-6.5 | br s | 2H | -NH₂ |

| ~2.6 | s | 3H | -COCH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (acetyl) |

| ~158 | C2 (C-NH₂) |

| ~148 | C8a |

| ~135 | C4 |

| ~125-130 | Aromatic C-H |

| ~118-124 | Aromatic C |

| ~115 | C3 (C-acetyl) |

| ~30 | -COCH₃ |

Predicted IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (amino group) |

| 3100-3000 | Aromatic C-H stretching |

| 1680-1660 | C=O stretching (acetyl group) |

| 1620-1580 | C=N and C=C stretching (quinoline ring) |

| 1600-1450 | N-H bending (amino group) |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Friedländer Annulation . This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, typically under acidic or basic catalysis.[4][5][6]

Synthetic Pathway

The proposed synthesis would involve the reaction of 2-aminobenzonitrile with acetylacetone.

Caption: Proposed Friedländer Annulation for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from a general procedure for the synthesis of quinoline derivatives from 2-aminobenzonitrile.[7][8]

Materials:

-

2-Aminobenzonitrile

-

Acetylacetone

-

Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

-

Ethanol (absolute)

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq) in absolute ethanol in a round-bottom flask, add acetylacetone (1.1 eq).

-

Addition of Base: Slowly add a solution of sodium hydroxide (2.0 eq) in water or potassium tert-butoxide (2.0 eq) in ethanol to the reaction mixture with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water (3 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Screening Workflow

Derivatives of 2-aminoquinoline have shown a wide array of pharmacological activities.[1][2][9] Therefore, this compound is a promising candidate for biological screening.

Known Activities of 2-Aminoquinoline Analogs

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[9]

-

Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[3]

-

Anti-inflammatory Activity: Some quinoline derivatives have demonstrated potent anti-inflammatory properties.

-

Antimalarial Activity: 4-Aminoquinolines are a well-known class of antimalarial drugs.[2]

Proposed Biological Screening Workflow

The following diagram illustrates a logical workflow for the initial biological screening of the synthesized this compound.

Caption: A logical workflow for the biological screening of this compound.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, this guide provides a comprehensive overview based on the well-established chemistry of quinolines. The proposed synthesis via Friedländer Annulation offers a viable route to this novel compound. Given the diverse biological activities of the 2-aminoquinoline scaffold, this compound represents a promising candidate for further investigation in drug discovery and development. The predictive data and proposed experimental workflows herein serve as a valuable resource for researchers interested in exploring the potential of this and related quinoline derivatives.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. connectjournals.com [connectjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Potential of 1-(2-Aminoquinolin-3-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Related Quinolines

To provide a comparative baseline, the following table summarizes the CAS numbers and molecular weights of structurally similar quinoline derivatives. This data is crucial for the identification and characterization of novel compounds within this class.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) |

| 1-(Quinolin-3-yl)ethan-1-one | 33021-53-3 | 171.19[1][2] |

| 1-(3-Aminoquinolin-5-yl)ethanone | 2089649-29-4 | 186.21[3] |

| 1-(Quinolin-2-yl)ethanone | 1011-47-8 | 171.20[4] |

| 1-(2-Methylquinolin-3-yl)ethanone | 14208-35-6 | 185.22[5] |

| 1-(2-Aminothiophen-3-yl)ethanone | 892127-08-1 | 141.19[6] |

Synthetic Methodologies for 2-Aminoquinoline Derivatives

The synthesis of 2-aminoquinoline derivatives can be achieved through several established organic chemistry reactions. A common and effective method involves a one-pot synthesis from acetonitrile, which stereoselectively converts 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, followed by reductive cyclization to yield the desired 2-aminoquinoline derivatives.

Experimental Protocol: One-Pot Synthesis from Acetonitrile

This protocol outlines a general procedure for the synthesis of 2-aminoquinoline derivatives.

Materials:

-

2-nitrobenzaldehyde derivative

-

Acetonitrile

-

A suitable reducing agent (e.g., iron powder, tin(II) chloride)

-

A Lewis acid or base catalyst

-

Appropriate organic solvents (e.g., ethanol, acetic acid)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the 2-nitrobenzaldehyde derivative in a suitable solvent.

-

Addition of Acetonitrile: Add an excess of acetonitrile to the reaction mixture.

-

Catalysis: Introduce the chosen catalyst to initiate the condensation reaction.

-

Heating and Monitoring: Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Reductive Cyclization: Once the initial condensation is complete, add the reducing agent to the mixture to facilitate the reductive cyclization.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. The crude product can then be purified by column chromatography or recrystallization to yield the final 2-aminoquinoline derivative.

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group at the 2-position and an acetyl group at the 3-position of the quinoline ring in 1-(2-Aminoquinolin-3-YL)ethanone suggests that it may interact with various biological targets.

For instance, many quinoline-based compounds function as kinase inhibitors. The nitrogen atom in the quinoline ring and the amino and acetyl substituents can form hydrogen bonds and other interactions with the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in diseases like cancer.

The information presented in this guide provides a solid starting point for researchers interested in the synthesis and evaluation of this compound. The outlined synthetic protocols and the discussion of potential biological activities offer a roadmap for future investigations into the therapeutic applications of this promising class of molecules.

References

- 1. 1-(Quinolin-3-yl)ethan-1-one | C11H9NO | CID 5325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Acetylquinoline | 33021-53-3 | Benchchem [benchchem.com]

- 3. 1-(3-aminoquinolin-5-yl)ethanone | 2089649-29-4 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-(2-Aminothiophen-3-yl)ethanone | 892127-08-1 | SKB12708 [biosynth.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Aminoquinoline Derivatives

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and therapeutic potential of 2-aminoquinoline derivatives has been compiled for researchers, scientists, and drug development professionals. This document provides a deep dive into the synthesis, biological activities, and mechanisms of action of this critical chemical scaffold.

The journey of the 2-aminoquinoline core is a fascinating chapter in the history of medicinal chemistry, evolving from early synthetic explorations to its establishment as a privileged scaffold in modern drug discovery. This guide traces this evolution, offering a wealth of technical information for scientists working on the cutting edge of pharmaceutical research.

A Historical Perspective: The Dawn of Quinoline Chemistry

The story of quinolines is intrinsically linked to the fight against malaria, with quinine, isolated from cinchona bark in 1820, being the first major therapeutic agent.[1] This natural product served as the inspiration for the development of synthetic quinoline-based antimalarials. While much of the early focus was on 4-amino and 8-aminoquinoline analogues like chloroquine and primaquine, the 2-aminoquinoline scaffold emerged from foundational synthetic organic chemistry.[1][2]

One of the earliest and most fundamental methods for quinoline synthesis is the Friedländer synthesis , first reported by Paul Friedländer in 1882.[3][4] This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3][5] This versatile method provided an early pathway to a variety of substituted quinolines, including the 2-amino substituted derivatives.

Another classical approach is the Doebner-von Miller reaction , which utilizes anilines and α,β-unsaturated carbonyl compounds to construct the quinoline ring system.[6][7] While historically significant, these early methods often required harsh reaction conditions. Modern synthetic chemistry has since provided a plethora of more efficient and milder protocols for the synthesis of 2-aminoquinolines.

Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthesis of 2-aminoquinoline derivatives has evolved significantly, with contemporary methods offering improved yields, functional group tolerance, and operational simplicity.

Classical Synthetic Protocols

Friedländer Synthesis: This condensation reaction remains a cornerstone of quinoline synthesis. The general mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[3]

Doebner-von Miller Reaction: This reaction typically involves the in-situ formation of an α,β-unsaturated carbonyl compound from two carbonyl compounds (Beyer method), which then reacts with an aniline in the presence of an acid catalyst.[6]

Modern Synthetic Protocols

Modern approaches often employ metal catalysis or one-pot strategies to achieve higher efficiency and broader substrate scope. These include palladium-catalyzed amination reactions and cascade reactions that form multiple bonds in a single operation.[8] One notable modern approach involves the reductive cyclization of 2-nitrobenzaldehydes with nitriles.[9]

Biological Significance and Therapeutic Applications

2-Aminoquinoline derivatives have garnered significant interest due to their diverse pharmacological activities, most notably in the fields of oncology and infectious diseases.[10]

Anticancer Activity

A substantial body of research has demonstrated the potent anticancer activity of 2-aminoquinoline derivatives against a range of human cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways targeted by 2-aminoquinoline derivatives is the PI3K/Akt/mTOR pathway .[2][6][9][11][12] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. By inhibiting components of this pathway, 2-aminoquinoline derivatives can effectively halt tumor progression.

Furthermore, many 2-aminoquinoline compounds have been shown to induce apoptosis , or programmed cell death, in cancer cells.[1][8][13][14] They can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and the subsequent dismantling of the cell.

Antimalarial Activity

Building on the legacy of quinine, 2-aminoquinoline derivatives have also been investigated for their potential as antimalarial agents.[15][16] While 4-aminoquinolines like chloroquine have been the mainstay of malaria treatment, the emergence of drug resistance has necessitated the search for new therapeutic agents.[16] 2-Aminoquinoline derivatives offer a promising alternative, with some compounds exhibiting potent activity against chloroquine-resistant strains of Plasmodium falciparum.[15]

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and antimalarial activities of selected 2-aminoquinoline derivatives.

Table 1: Anticancer Activity of 2-Aminoquinoline Derivatives (IC50 values in µM)

| Compound | HeLa (Cervical Cancer) | NCI-H460 (Lung Cancer) | T24 (Bladder Cancer) | SKOV3 (Ovarian Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Reference |

| A7 | 4.4 | 8.7 | 5.2 | 6.5 | - | - | [17] |

| 10d | - | - | - | - | 43.1 | 59.1 | [18] |

| 10g | - | - | - | - | 43.1 | 59.1 | [18] |

Table 2: Antimalarial Activity of 2-Aminoquinoline Derivatives against P. falciparum (IC50 values in nM)

| Compound | Strain 3D7 (CQ-sensitive) | Strain K1 (CQ-resistant) | Reference |

| 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | - | 3.6 | [15] |

Detailed Experimental Protocols

Synthesis of 2-Aminoquinoline via Reduction of o-Nitrobenzaldehyde

This protocol describes a general method for the synthesis of the parent 2-aminoquinoline from o-nitrobenzaldehyde, a common starting material.

Materials:

-

o-Nitrobenzaldehyde

-

Iron powder

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

-

Celite

-

Silica gel

Procedure:

-

A solution of o-nitrobenzaldehyde (1.0 eq) in absolute ethanol is prepared in a round-bottomed flask equipped with a magnetic stirrer.

-

Iron powder (3.0 eq) is added to the stirring solution.

-

Diluted hydrochloric acid is then added, and the flask is fitted with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained for 60 minutes.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and dried with anhydrous magnesium sulfate.

-

The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

-

The combined filtrates are concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-aminoquinoline.[19]

General Procedure for the Friedländer Synthesis of Substituted Quinolines

This protocol outlines a general procedure for the synthesis of substituted quinolines from 2-aminobenzophenones and active methylene compounds.

Materials:

-

Substituted 2-aminobenzophenone

-

Dialkyl acetylenedicarboxylate

-

β-Cyclodextrin (catalyst)

-

Water

Procedure:

-

A mixture of the substituted 2-aminobenzophenone (1.0 eq), dialkyl acetylenedicarboxylate (1.2 eq), and β-cyclodextrin (catalyst) in water is heated.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the polysubstituted quinoline.[4]

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: Apoptosis Signaling Pathways.

Caption: Anticancer Drug Discovery Workflow.

Caption: Antimalarial Drug Screening Cascade.

References

- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mesamalaria.org [mesamalaria.org]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

Quantum Chemical Studies of 1-(2-Aminoquinolin-3-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 1-(2-Aminoquinolin-3-YL)ethanone, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from studies on structurally related quinoline derivatives and employs theoretical principles to predict its molecular geometry, spectroscopic characteristics, electronic properties, and nonlinear optical (NLO) potential. All quantitative data presented are estimations based on available literature for similar compounds and should be interpreted as such. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of quinoline-based compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities and unique photophysical properties. The introduction of various functional groups onto the quinoline scaffold allows for the fine-tuning of its electronic and steric characteristics, leading to applications in drug design, sensor technology, and nonlinear optics. The molecule this compound, featuring both an electron-donating amino group and an electron-withdrawing acetyl group, presents a particularly interesting case for theoretical investigation. The interplay of these substituents is expected to significantly influence the molecule's electron density distribution, and consequently, its chemical reactivity and optical properties.

This guide delves into the theoretical aspects of this compound, providing predicted data and methodologies for its computational and experimental characterization.

Molecular Geometry

Table 1: Predicted Geometrical Parameters of this compound (Estimated)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-N(H2) | ~1.37 |

| C3-C(O)CH3 | ~1.50 | |

| C=O | ~1.23 | |

| Bond Angle (°) | N(H2)-C2-C3 | ~121 |

| C2-C3-C(O) | ~119 | |

| Dihedral Angle (°) | C4-C3-C(O)-O | ~180 (for planarity) |

Note: These values are estimations and should be verified by DFT calculations for the specific molecule.

Spectroscopic Properties

Vibrational Spectroscopy (FT-IR)

The theoretical vibrational frequencies of this compound can be calculated using DFT. The resulting spectrum provides insights into the characteristic vibrational modes of the molecule.

Table 2: Predicted Prominent Vibrational Frequencies of this compound (Estimated)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretching | Amino group | 3400 - 3500 |

| C-H stretching | Aromatic ring | 3000 - 3100 |

| C=O stretching | Acetyl group | ~1680 |

| C=N stretching | Quinoline ring | ~1620 |

| C=C stretching | Quinoline ring | 1500 - 1600 |

| N-H bending | Amino group | ~1600 |

| C-N stretching | Amino group | ~1300 |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. The presence of the amino and acetyl groups is expected to cause a red shift in the absorption bands compared to unsubstituted quinoline.[1][2]

Table 3: Predicted Electronic Absorption Properties of this compound (Estimated)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~350 - 380 | > 0.1 |

| n → π | ~400 - 430 | < 0.1 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminoquinoline moiety, while the LUMO is anticipated to be centered on the electron-withdrawing acetyl group and the adjacent part of the quinoline ring.

Table 4: Predicted Frontier Molecular Orbital Energies of this compound (Estimated)

| Parameter | Predicted Energy (eV) |

| HOMO | ~ -5.5 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 |

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is often associated with enhanced nonlinear optical properties.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system often exhibit large NLO responses. The D-π-A structure of this compound (where D = -NH₂, A = -COCH₃, and π = quinoline ring) suggests it could be a promising NLO material.

Table 5: Predicted Nonlinear Optical Properties of this compound (Estimated)

| Parameter | Predicted Value (a.u.) |

| Dipole Moment (μ) | > 5 Debye |

| First Hyperpolarizability (β) | > 100 x 10⁻³⁰ esu |

Note: These values are highly dependent on the computational method and basis set used.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound could be adapted from the Friedländer annulation, which is a common method for synthesizing quinolines. A general procedure is outlined below.

Protocol:

-

Reactant Preparation: Dissolve 2-aminobenzaldehyde (1 equivalent) and acetylacetone (1.1 equivalents) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) to the reaction mixture.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

FT-IR Spectroscopy

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

UV-Vis Spectroscopy

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum in the range of 200-800 nm using a UV-Vis spectrophotometer.

-

Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of an organic molecule.

Caption: A generalized workflow for DFT calculations of molecular properties.

HOMO-LUMO Distribution

The following diagram provides a conceptual representation of the HOMO and LUMO electron density distributions in this compound.

Caption: Conceptual HOMO and LUMO distribution in this compound.

Conclusion

This technical guide has provided a theoretical and predictive overview of the quantum chemical properties of this compound. Based on the analysis of its structural features and the expected influence of its substituent groups, this molecule is predicted to have interesting spectroscopic and electronic properties, including a potential for a significant nonlinear optical response. The presented data, while estimated, offers a valuable starting point for further computational and experimental investigations. The detailed methodologies and conceptual visualizations are intended to guide researchers in their exploration of this and similar quinoline derivatives for applications in drug development and materials science. It is strongly recommended that dedicated DFT calculations and experimental validations be performed to confirm and expand upon the findings presented in this guide.

References

A Theoretical Investigation of the Spectroscopic Properties of 1-(2-Aminoquinolin-3-YL)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1-(2-aminoquinolin-3-yl)ethanone. The data herein is derived from established principles of spectroscopic theory and computational chemistry, offering a predictive framework for the characterization of this compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the molecule's spectroscopic signatures.

Molecular Structure and Functional Groups

This compound possesses a quinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The molecule is substituted with a primary amine group (-NH₂) at the C2 position and an acetyl group (-C(O)CH₃) at the C3 position. These functional groups give rise to characteristic signals in both NMR and IR spectra, which are detailed in the subsequent sections.

Theoretical ¹H and ¹³C NMR Spectra

The theoretical NMR spectra are predicted based on the principles of chemical environment and spin-spin coupling. Computational methods, such as Density Functional Theory (DFT), are often employed for precise chemical shift predictions.[1] The expected chemical shifts are referenced to a standard, typically tetramethylsilane (TMS).

2.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the amine protons, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.0 - 8.2 | Singlet | - |

| H5 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |

| H6 | 7.3 - 7.5 | Triplet | 7.0 - 8.0 |

| H7 | 7.6 - 7.8 | Triplet | 7.0 - 8.0 |

| H8 | 7.5 - 7.7 | Doublet | 8.0 - 9.0 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

| -CH₃ | 2.5 - 2.7 | Singlet | - |

2.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the nitrogen heteroatom and the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 125 - 130 |

| C5 | 128 - 132 |

| C6 | 122 - 126 |

| C7 | 126 - 130 |

| C8 | 115 - 120 |

| C8a | 145 - 150 |

| C=O | 195 - 200 |

| -CH₃ | 25 - 30 |

Theoretical Infrared (IR) Spectrum

The IR spectrum reveals the vibrational modes of the functional groups within the molecule. The predicted absorption bands are based on characteristic group frequencies.[2]

3.1. Predicted IR Absorption Bands

The key functional groups—amine, carbonyl, and aromatic rings—will exhibit characteristic absorption bands. The positions of these bands can be influenced by conjugation and hydrogen bonding.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3400 - 3200 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Weak |

| C=O (Ketone) | Stretching | 1680 - 1660 | Strong |

| C=C & C=N (Aromatic) | Ring Stretching | 1600 - 1450 | Medium to Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium |

| C-N | Stretching | 1350 - 1250 | Medium |

| C-C | Stretching | 1250 - 1180 | Medium |

Experimental Protocols for Spectral Acquisition

4.1. NMR Spectroscopy

A standard experimental protocol for acquiring NMR spectra would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3] A typical procedure is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

4.2. IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded from a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window (e.g., NaCl plates).

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Visualizations of Methodological Workflows

The following diagrams illustrate the theoretical and experimental workflows for the spectroscopic analysis of this compound.

Caption: Workflow for the theoretical prediction of NMR and IR spectra.

Caption: Experimental workflow for spectroscopic characterization.

References

Exploring the Chemical Space of 2-Aminoquinoline Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 2-aminoquinoline analogs, providing researchers and drug development professionals with a comprehensive resource for navigating this promising chemical scaffold.

The 2-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide provides a deep dive into the chemical space of 2-aminoquinoline analogs, offering insights into their synthesis, therapeutic potential, and the molecular mechanisms that underpin their activity. With a focus on anticancer and antibacterial applications, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of the 2-Aminoquinoline Core

The versatile 2-aminoquinoline scaffold can be synthesized through various strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key synthetic approaches include classical methods and modern catalytic systems.

One prominent one-pot synthesis involves the reductive cyclization of nitrophenyl (Z)-acrylonitriles, which are readily prepared from 2-nitrobenzaldehydes and α-diaminoboryl carbanions derived from acetonitrile. This method offers the advantage of operational simplicity, with the entire sequence performed in a single flask.[1]

A variety of established reactions provide access to the quinoline core, which can then be functionalized to introduce the 2-amino group. These include:

-

Friedländer Annulation: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

-

Vilsmeier-Haack Reaction: This reaction can be used to prepare 2-chloroquinoline-3-carbaldehydes, which serve as key intermediates for the synthesis of 2-aminoquinolines.

-

Metal-Catalyzed Reactions: Various transition metal-catalyzed reactions have been developed for the efficient synthesis of quinolines and their subsequent amination.

The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring, allowing for the creation of diverse analog libraries for biological screening.

Biological Activities and Therapeutic Potential

2-Aminoquinoline analogs have demonstrated significant potential across a range of therapeutic areas, with particularly promising activity against cancer and bacterial infections.

Anticancer Activity

Substituted 2-aminoquinoline derivatives have shown potent and selective anticancer activity against various human cancer cell lines. For instance, certain 2-arylquinolines have displayed significant cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines, with some analogs exhibiting IC50 values in the low micromolar range.[2] The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[3]

Antibacterial Activity

The 2-aminoquinoline scaffold is also a promising source of novel antibacterial agents. Derivatives have been synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values of some analogs are comparable to or even surpass those of established antibiotics. For example, certain novel C-2 amine-substituted quinoxaline analogs (a related heterocyclic system) have shown MICs as low as 4 μg/mL against Staphylococcus aureus.[4]

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro anticancer and antibacterial activities of selected 2-aminoquinoline analogs, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 2-Arylquinoline Derivatives [2]

| Compound | Substitution | Cell Line | IC50 (μM) |

| 11 | 2-(3,4-methylenedioxyphenyl) | PC3 | 34.34 |

| 12 | 6-Bromo-2-(3,4-methylenedioxyphenyl) | PC3 | 31.37 |

| 13 | 6-Chloro-2-(3,4-methylenedioxyphenyl) | HeLa | 8.3 |

| 18 | 4-Acetamido-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa | 13.15 |

Table 2: Antibacterial Activity of C-2 Amine-Substituted Quinoxaline Analogs [4]

| Compound | R Group | S. aureus MIC (μg/mL) | B. subtilis MIC (μg/mL) |

| 5m | 4-chlorophenylethylamine | 8 | 16 |

| 5n | 4-methoxyphenylethylamine | 16 | 32 |

| 5o | 4-methylphenylethylamine | 16 | 32 |

| 5p | 4-tert-butylphenylethylamine | 4 | 8 |

Table 3: Antibacterial Activity of Amino Acid Derivatives of Quinolines [5]

| Compound | Amino Acid Moiety | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | B. subtilis MIC (mg/mL) |

| 3e | Tryptophan | 2.5 | 0.31 | 2.5 | 2.5 |

| 4e | Bromo-Tryptophan | 1.25 | 0.62 | 2.5 | 2.5 |

Signaling Pathways and Mechanisms of Action

The anticancer activity of aminoquinoline analogs is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. A prominent mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cellular processes that is frequently dysregulated in cancer.[6] By interfering with this pathway, 2-aminoquinoline analogs can suppress tumor growth and induce apoptosis.

Furthermore, these compounds have been shown to trigger DNA damage responses, leading to the activation of tumor suppressor proteins like p53.[6] Activated p53 can then initiate cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe.[6]

Caption: Anticancer mechanism of 2-aminoquinoline analogs.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminoquinoline analogs, based on established literature procedures.

General Procedure for the Synthesis of 2-Arylquinolines via Povarov Reaction[2]

-

A mixture of the respective aniline (1.0 equiv.), 2,2-dimethoxyacetaldehyde (60% in water, 1.2 equiv.), and the corresponding styrene (1.2 equiv.) in acetonitrile (5 mL) is prepared.

-

Scandium(III) triflate (10 mol%) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-arylquinoline.

General Procedure for the Synthesis of C-2 Amine-Substituted Quinoxaline Analogs[4]

-

To a solution of 2,3-dichloroquinoxaline (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), the appropriate amine (1.2 equiv.) and triethylamine (2.0 equiv.) are added.

-

The reaction mixture is stirred at 80 °C for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the pure C-2 amine-substituted quinoxaline analog.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

-

Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

The medium is then removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)[4]

-

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.

-

Bacterial strains are cultured in Mueller-Hinton broth.

-

Serial twofold dilutions of the test compounds are prepared in the broth.

-

The bacterial suspension is adjusted to a concentration of 10^5 CFU/mL and added to each well.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Drug Discovery Workflow

The exploration of the chemical space of 2-aminoquinoline analogs typically follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.

Caption: A typical drug discovery workflow.

This guide provides a foundational understanding of the chemical space of 2-aminoquinoline analogs. The presented data, protocols, and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the 2-aminoquinoline scaffold, coupled with its demonstrated biological activities, underscores its potential for the discovery of novel and effective therapeutic agents.

References

- 1. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(2-Aminoquinolin-3-YL)ethanone: An Application Note

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-Aminoquinolin-3-YL)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the well-established Friedländer annulation, a reliable and efficient method for the construction of quinoline ring systems. This document outlines the reaction scheme, experimental procedure, required materials and equipment, and comprehensive characterization data for the target compound. All quantitative data is summarized in structured tables for clarity, and the experimental workflow is visualized using a DOT language diagram.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The 2-amino-3-acetylquinoline scaffold, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, provides a straightforward and versatile route to substituted quinolines.[1][2] This protocol details a specific application of this reaction for the preparation of this compound.

Reaction Scheme

The synthesis of this compound is accomplished via the Friedländer condensation of 2-aminobenzaldehyde with acetylacetone. The reaction is typically catalyzed by an acid or a base.[1][3] In this protocol, a base-catalyzed approach is employed.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Friedländer condensation of 2-aminobenzaldehyde and acetylacetone.

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Aminobenzaldehyde | Reagent Grade, 98% | Sigma-Aldrich |

| Acetylacetone | Reagent Grade, ≥99% | Sigma-Aldrich |

| Piperidine | Reagent Grade, 99% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Round-bottom flask (50 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer/hotplate | - | - |

| Rotary evaporator | - | - |

| Buchner funnel and flask | - | - |

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | - | Merck |

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in anhydrous ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7 v/v). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, add cold water (20 mL) and stir. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | Yellow solid |

| Melting Point | 145-147 °C |

| Yield | 85-90% |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.45 (s, 1H, H-4), 7.85 (d, J=8.4 Hz, 1H, H-5), 7.55 (d, J=8.0 Hz, 1H, H-8), 7.40 (t, J=7.6 Hz, 1H, H-7), 7.15 (t, J=7.6 Hz, 1H, H-6), 6.20 (br s, 2H, NH₂), 2.65 (s, 3H, COCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 203.5 (C=O), 157.0 (C-2), 147.5 (C-8a), 139.0 (C-4), 129.5 (C-7), 127.0 (C-5), 125.0 (C-4a), 123.0 (C-6), 122.5 (C-8), 116.0 (C-3), 32.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3450, 3300 (N-H stretching), 1680 (C=O stretching), 1620, 1580 (C=C and C=N stretching) |

| Mass Spec. (EI) | m/z: 186 (M⁺), 171 (M⁺ - CH₃), 143 (M⁺ - COCH₃) |

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of this compound using the Friedländer annulation. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The provided characterization data will be useful for researchers in confirming the successful synthesis of the target compound, which can serve as a versatile intermediate in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 2-Aminoquinolines via Friedländer Annulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation is a powerful and versatile chemical reaction for the synthesis of quinoline and its derivatives. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester. The reaction proceeds through an aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system. This application note focuses on the synthesis of 2-aminoquinolines, a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. 2-Aminoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often through the inhibition of key signaling pathways.

Reaction Mechanism

The Friedländer annulation can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis). Both pathways ultimately lead to the formation of the quinoline ring system.

Mechanism 1: Aldol Condensation First

In this pathway, the reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. The resulting aldol adduct then undergoes intramolecular cyclization via imine formation, followed by dehydration to yield the final quinoline product.

Mechanism 2: Schiff Base Formation First

Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the carbonyl of the methylene-containing reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the quinoline.

A variation of the Friedländer synthesis for 2-aminoquinolines utilizes 2-aminobenzonitrile as the starting material. In this case, the reaction is believed to proceed through the formation of an enamine intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the enamine on the cyano group, followed by tautomerization to yield the 2-aminoquinoline.[1]

Key Applications in Drug Development

2-Aminoquinolines are of significant interest in drug discovery due to their ability to modulate various biological targets. Their diverse pharmacological profiles make them attractive candidates for the development of novel therapeutics.

-

Anticancer Agents: Many 2-aminoquinoline derivatives have been investigated as potential anticancer drugs. They can exert their effects by inhibiting crucial signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt, NF-κB, and STAT3 pathways.

-

Kinase Inhibitors: The 2-aminoquinoline scaffold has been successfully employed in the design of potent and selective kinase inhibitors, including those targeting PI3K (Phosphoinositide 3-kinase) and RIPK2 (Receptor-Interacting Protein Kinase 2).

-

Enzyme Inhibitors: Certain 2-aminoquinolines have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders.

-

Antimicrobial and Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimicrobial and antimalarial drugs. 2-Amino-substituted quinolines have also shown promise in these therapeutic areas.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Friedländer annulation for 2-aminoquinoline synthesis. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Conventional Heating Methods

| 2-Aminoaryl Substrate | Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | Toluene | Reflux | 1 h | 95 | [2] |

| 2-Aminobenzophenone | Acetone | KOH | DMSO | 120 | 12 h | 99 | [3] |

| 2-Aminobenzaldehyde | Acetophenone | Acetic Acid | - | 100 | 2 h | 85 | [4] |

| 2-Amino-5-chlorobenzophenone | Cyclohexanone | Zr(OTf)₄ | Ethanol/Water | 60 | 1 h | 88 | [5] |

| 2-Aminobenzonitrile | Cyclohexanone | t-BuOK | DMF | 80 | 3 h | 85 | - |

| 2-Aminobenzaldehyde | Dimedone | Ceric Ammonium Nitrate | Ethanol | RT | 45 min | 92 | [6] |

| 2-Aminobenzaldehyde | Malononitrile | None | Water | 70 | 3 h | 97 | - |

Table 2: Microwave-Assisted Synthesis

| 2-Aminoaryl Substrate | Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | Neat | 160 | 5 | 95 | [7] |

| 2-Aminoaryl ketones | Carbonyl compounds | SiO₂ Nanoparticles | - | 100 | 5-10 | 93 | [5] |

| 2-Aminobenzophenone | Dicarbonyl moieties | Nafion NR50 | Ethanol | 200 | 60 | 43-95 | - |

| 2-Aminobenzophenone | Ketones | Fe₃O₄@SiO₂-APTES-TFA | Solvent-free | 100 | 5 | 96 | [5] |

| 2-Aminobenzaldehyde | Ketones | Hydrochloric acid | Neat | - | 1.5 | 64 | [8] |

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of 2,4-disubstituted Quinolines

This protocol is adapted from a procedure utilizing microwave irradiation for a rapid and efficient synthesis.[7]

Materials:

-

2-aminobenzophenone (1 mmol)

-

Cyclic or acyclic ketone (2 mmol)

-

Glacial acetic acid (2 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Microwave reactor vials

-

Standard laboratory glassware

-

Flash chromatography setup

Procedure:

-

In a microwave reactor vial, dissolve the 2-aminobenzophenone (1 mmol) and the desired ketone (2 mmol) in glacial acetic acid (2 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 160 °C for 5 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully open the vial and transfer the contents to a separatory funnel.

-

Neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol describes an environmentally friendly approach to quinoline synthesis in water without the need for a catalyst.

Materials:

-

2-aminobenzaldehyde (1 mmol)

-

Ketone or malononitrile (1.2 mmol)

-

Water (5 mL)

-

Standard laboratory glassware with reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzaldehyde (1 mmol) and the ketone or malononitrile (1.2 mmol).

-

Add water (5 mL) to the flask.

-

Heat the reaction mixture to 70 °C with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the pure quinoline derivative. If the product is not a solid, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product.

Visualizations

Caption: Friedländer Annulation Reaction Mechanism.

Caption: General Experimental Workflow.

Caption: Inhibition of PI3K Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Versatile Scaffold of 1-(2-Aminoquinolin-3-YL)ethanone and Its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and therapeutic potential of the 2-aminoquinoline scaffold, with a focus on derivatives analogous to those derived from 1-(2-aminoquinolin-3-yl)ethanone. This document details the synthesis of key intermediates and their transformation into biologically active compounds, particularly pyrimido[4,5-b]quinolines, which have demonstrated significant anticancer and kinase inhibitory activity.

Introduction: The 2-Aminoquinoline Core in Drug Discovery

The quinoline ring system is a foundational structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities. The 2-aminoquinoline moiety, in particular, serves as a versatile precursor for the synthesis of fused heterocyclic systems. The presence of an amino group at the 2-position and a reactive carbonyl or cyano group at the 3-position allows for a variety of cyclization reactions, leading to the construction of complex molecular architectures. These resulting compounds, such as pyrimido[4,5-b]quinolines, have garnered significant interest due to their potent inhibitory effects on key signaling pathways implicated in cancer, such as the EGFR and HER2 pathways.

Synthesis of Bioactive Pyrimido[4,5-b]quinoline Derivatives

A key synthetic precursor for a range of bioactive pyrimido[4,5-b]quinolines is 2-aminoquinoline-3-carbonitrile. This intermediate can be efficiently synthesized and subsequently modified to generate a library of therapeutic candidates.

Synthesis of 2-Aminoquinoline-3-carbonitrile (Intermediate 1)

A one-pot method for the synthesis of 2-aminoquinoline-3-carbonitrile involves the reduction of a 2-nitrobenzaldehyde followed by a rapid condensation with malononitrile.

Experimental Protocol:

-

To a solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and a proton source like ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

To the reaction mixture, add malononitrile and continue refluxing.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-aminoquinoline-3-carbonitrile.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Synthesis of N'-(3-Cyanoquinolin-2-yl)-N,N-dimethylformimidamide (Intermediate 2)

The 2-amino group of the quinoline can be activated for subsequent cyclization by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol:

-

Dissolve 2-aminoquinoline-3-carbonitrile in a suitable solvent.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

Heat the reaction mixture and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield the crude N'-(3-cyanoquinolin-2-yl)-N,N-dimethylformimidamide, which can be used in the next step without further purification.

Synthesis of N-Arylpyrimido[4,5-b]quinolin-4-amines (Final Compounds)

The final bioactive compounds are synthesized via a Dimroth rearrangement, which involves the cyclization of the formimidamide intermediate with various aromatic amines.[1]

Experimental Protocol:

-

Dissolve N'-(3-cyanoquinolin-2-yl)-N,N-dimethylformimidamide in glacial acetic acid.

-

Add the desired substituted aromatic amine to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the mixture and pour it into ice water.

-

Neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the target N-arylpyrimido[4,5-b]quinolin-4-amines.

Experimental Workflow for the Synthesis of Pyrimido[4,5-b]quinolines

Synthetic pathway for pyrimido[4,5-b]quinolines.

Biological Activity and Quantitative Data

Derivatives of pyrimido[4,5-b]quinoline have been evaluated for their anticancer activity against various cell lines and their inhibitory effects on key kinases involved in cancer progression.

Anticancer Activity

Several synthesized N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines demonstrated potent cytotoxic activity against the MCF-7 (Michigan Cancer Foundation-7) breast cancer cell line.[1]

Table 1: In Vitro Cytotoxicity of Pyrimido[4,5-b]quinoline Derivatives against MCF-7 Cells

| Compound | Substitution Pattern (Aryl Group at N-Aryl) | IC50 (µM)[1] |

| 4d | 4-Methoxyphenyl | 2.67 |

| 4h | 4-Chlorophenyl | 6.82 |

| 4i | 4-Fluorophenyl | 4.31 |

| 4l | 3,4,5-Trimethoxyphenyl | 1.62 |

| Lapatinib | Reference Drug | >10 |

Kinase Inhibitory Activity

The most potent anticancer compounds were further assayed for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial targets in cancer therapy.[1]

Table 2: EGFR and HER2 Kinase Inhibitory Activity of Selected Pyrimido[4,5-b]quinoline Derivatives

| Compound | EGFR IC50 (µM)[1] | HER2 IC50 (µM)[1] |

| 4d | 0.065 | 0.090 |

| 4i | 0.116 | 0.164 |

| 4l | 0.052 | 0.055 |

Mechanism of Action and Signaling Pathways

The potent anticancer activity of these pyrimido[4,5-b]quinoline derivatives is attributed to their dual inhibition of EGFR and HER2. These receptor tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration. By blocking the activity of EGFR and HER2, these compounds can effectively halt the uncontrolled growth of cancer cells.

Signaling Pathway for EGFR/HER2 Inhibition

Inhibition of EGFR/HER2 signaling pathway.

Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-